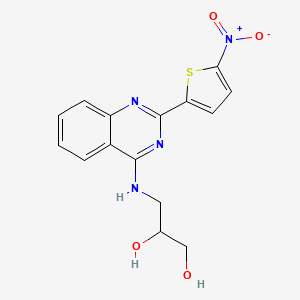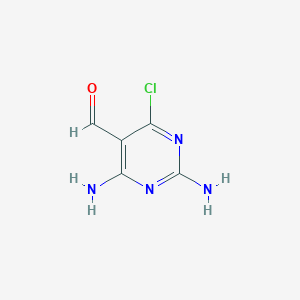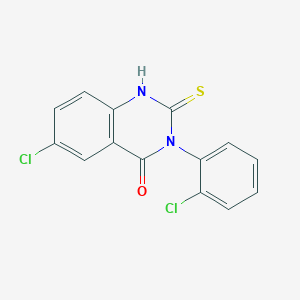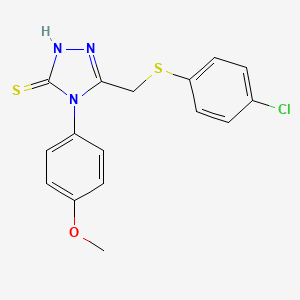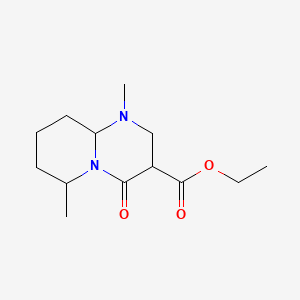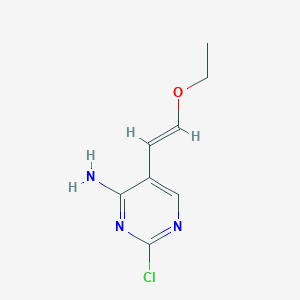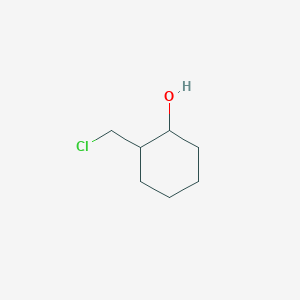
2-(4-Methylcycloheptyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylcycloheptyl)ethanol is an organic compound with the chemical formula C10H20O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (-OH) group attached to a carbon atom. This compound is notable for its unique structure, which includes a cycloheptyl ring substituted with a methyl group and an ethanol side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcycloheptyl)ethanol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-methylcycloheptanone with ethylmagnesium bromide (a Grignard reagent) followed by hydrolysis. This reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran (THF).
Reduction of Ketones: Another method involves the reduction of 4-methylcycloheptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(4-Methylcycloheptyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous conditions.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products
Oxidation: 4-Methylcycloheptanone or 4-Methylcycloheptanal.
Reduction: 4-Methylcycloheptane.
Substitution: 2-(4-Methylcycloheptyl)chloride or 2-(4-Methylcycloheptyl)bromide.
科学研究应用
2-(4-Methylcycloheptyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-(4-Methylcycloheptyl)ethanol involves its interaction with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acid residues, affecting protein structure and function. Additionally, the hydrophobic cycloheptyl ring can insert into lipid bilayers, altering membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
Cycloheptanol: Similar structure but lacks the methyl substitution.
2-Cycloheptylethanol: Similar structure but lacks the methyl substitution on the cycloheptyl ring.
4-Methylcyclohexanol: Similar structure but with a six-membered ring instead of a seven-membered ring.
Uniqueness
2-(4-Methylcycloheptyl)ethanol is unique due to the presence of both a methyl-substituted cycloheptyl ring and an ethanol side chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
5452-80-2 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
2-(4-methylcycloheptyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-9-3-2-4-10(6-5-9)7-8-11/h9-11H,2-8H2,1H3 |
InChI 键 |
RTDQNBGTIROCLY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(CC1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


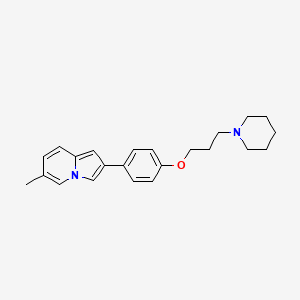

![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)

![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)
